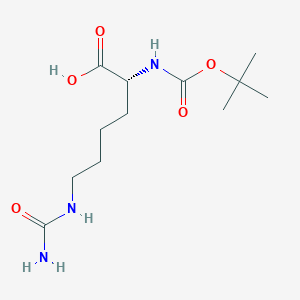
Boc-D-高瓜氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
科学研究应用
®-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid, it is a key intermediate in the synthesis of peptides and proteins.
Medicinal Chemistry: Used in the development of pharmaceuticals and bioactive compounds.
Biological Studies: Employed in studies involving enzyme-substrate interactions and protein folding.
作用机制
Target of Action
Boc-D-homocitrulline, also known as (2R)-6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic Acid, ®-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid, or BOC-D-HCIT-OH, primarily targets proteins in the human body . Specifically, it interacts with lysine residues in the polypeptide chain .
Mode of Action
Boc-D-homocitrulline is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate . This process is known as carbamoylation or carbamylation . The cyanate compound is derived either from urea or, via a reaction catalyzed by the enzyme myeloperoxidase (MPO), from thiocyanate .
Biochemical Pathways
The formation of Boc-D-homocitrulline is a part of the carbamylation process, which is a posttranslational modification of proteins . This process alters protein structural and functional properties and thus contributes to molecular ageing . Carbamylation-induced protein alterations are involved in the progression of various diseases, because carbamylation-derived products (CDPs) are bioactive compounds that trigger specific and inappropriate cellular responses .
Pharmacokinetics
It is known that homocitrulline, a well-described cdp, can be quantified by use of hplc coupled to tandem mass spectrometry after protein acid hydrolysis . This suggests that similar methods could potentially be used to study the pharmacokinetics of Boc-D-homocitrulline.
Result of Action
The formation of Boc-D-homocitrulline through the carbamylation process can lead to various molecular and cellular effects. For instance, carbamylation may promote hormone and enzyme inactivation, and carbamylated proteins, as diverse as collagen or LDLs, induce characteristic biochemical events of atherosclerosis progression . In addition, homocitrulline excretion is increased with increased dietary lysine, and also by increased protein intake .
Action Environment
The action of Boc-D-homocitrulline is influenced by various environmental factors. In humans, the carbamylation process takes place predominantly in two types of situations: uremia and inflammation . Smoking increases the circulating thiocyanate concentration and thus enhances carbamoylation of proteins . Therefore, factors such as diet, health status, and lifestyle can influence the action, efficacy, and stability of Boc-D-homocitrulline.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve efficiency and yield .
化学反应分析
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid undergoes several types of chemical reactions, including:
Deprotection: The removal of the Boc group using reagents like oxalyl chloride in methanol or boron trifluoride etherate
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond in the Boc group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxalyl chloride in methanol: Used for mild deprotection of the Boc group.
Boron trifluoride etherate: Another reagent for Boc deprotection.
Major Products Formed
Amino acids: After deprotection, the primary product is the free amino acid.
Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.
相似化合物的比较
Similar Compounds
N-tert-Butoxycarbonyl derivatives of other amino acids: These compounds also feature the Boc protecting group and are used similarly in peptide synthesis.
tert-Butyl esters: These compounds have similar reactivity patterns and applications in organic synthesis.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is unique due to its specific structure, which combines the Boc protecting group with a ureido functional group. This combination provides unique reactivity and stability, making it particularly useful in complex peptide synthesis.
属性
IUPAC Name |
(2R)-6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O5/c1-12(2,3)20-11(19)15-8(9(16)17)6-4-5-7-14-10(13)18/h8H,4-7H2,1-3H3,(H,15,19)(H,16,17)(H3,13,14,18)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBRHHKYGXHMDX-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426773 |
Source


|
| Record name | Boc-D-homocitrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121080-97-5 |
Source


|
| Record name | Boc-D-homocitrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
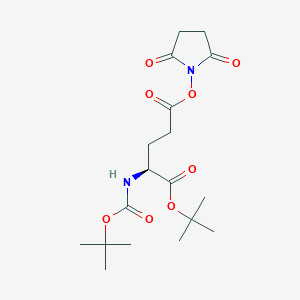
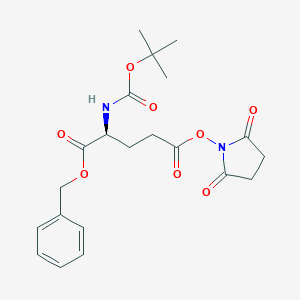
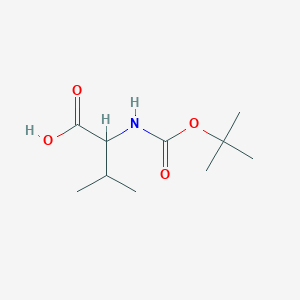
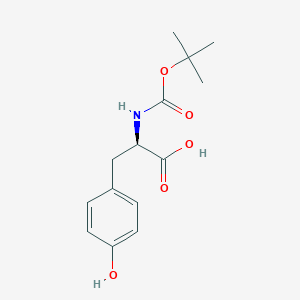

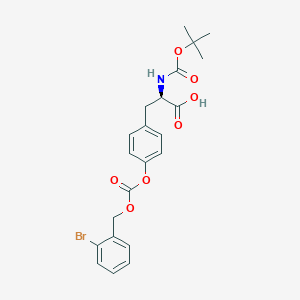
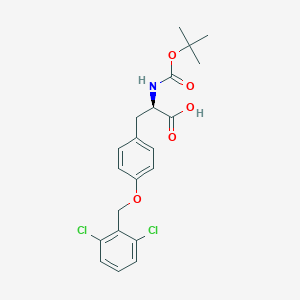
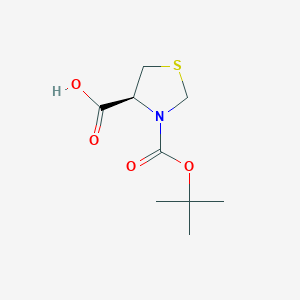
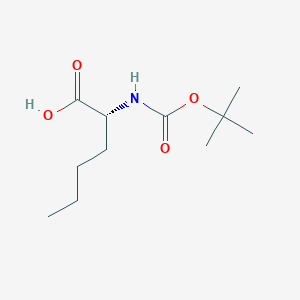
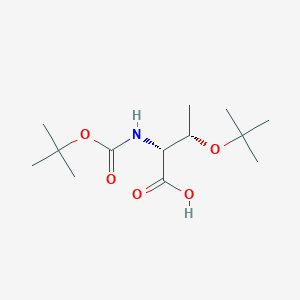
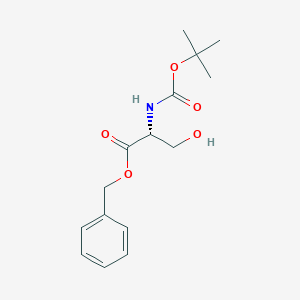
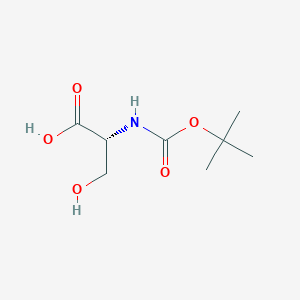
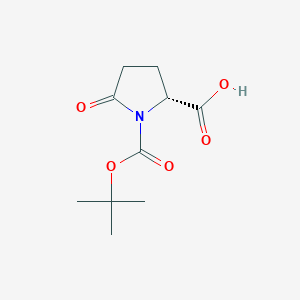
![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid](/img/structure/B558455.png)
